2-Chloroinosine 3',4',6'-Triacetate

IMPDH Enzyme Kinetics Nucleoside Metabolism

Researchers requiring a reliable, orthogonally protected chloronucleoside for 2-substituted inosine synthesis often face inconsistent yields due to differing halogen reactivities. This 3',4',6'-triacetate-protected 2-chloroinosine overcomes that: • Defines IMPDH dehalogenation kinetics (Km=48 µM, kcat=0.049 s⁻¹) for precise mechanistic probing • Comparable cross-coupling efficiency to 2-bromo analogs with superior stability and lower cost • IMP cyclohydrolase inhibitor benchmark (Ki=1.9 µM) for SAR-driven drug design Supplied as a high-purity intermediate, ready for immediate global delivery.

Molecular Formula C16H17ClN4O8
Molecular Weight 428.782
CAS No. 41623-86-3
Cat. No. B565221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroinosine 3',4',6'-Triacetate
CAS41623-86-3
Synonyms2-Chloro-2’,3’,5’-tri-O-acetylinosine; 
Molecular FormulaC16H17ClN4O8
Molecular Weight428.782
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1
InChIKeyDOMXKCPDQAYHFE-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroinosine 3',4',6'-Triacetate Overview


2-Chloroinosine 3',4',6'-Triacetate (CAS 41623-86-3) is a chemically protected derivative of the halogenated purine nucleoside 2-chloroinosine. Its molecular formula is C16H17ClN4O8, with a molecular weight of 428.78 g/mol . The compound features a chlorine atom at the 2-position of the inosine purine ring, while the 3', 4', and 6' hydroxyl groups are acetylated . This protection strategy renders the molecule a versatile intermediate for nucleoside analog synthesis, particularly for generating 2-substituted inosine derivatives via cross-coupling reactions [1].

Why 2-Chloroinosine Triacetate Is Irreplaceable


Substituting 2-Chloroinosine 3',4',6'-Triacetate with other 2-halogenated or unprotected inosine derivatives is not straightforward due to the compound's unique combination of reactivity and stability. The 2-chloro substituent exhibits a specific, quantifiable reactivity profile in cross-coupling reactions that differs from the 2-bromo analog, impacting synthetic yields and conditions [1]. Furthermore, the triacetate protecting groups are essential for solubility in organic solvents and for preventing unwanted side reactions during further chemical modifications . The underlying 2-chloroinosine moiety, once deprotected, demonstrates distinct enzyme kinetics compared to its 2-fluoro counterpart, with a Km of 48 µM and kcat of 0.049 s⁻¹ for IMPDH-catalyzed dehalogenation versus 62 µM and 0.058 s⁻¹ for the 2-fluoro analog [2]. These quantifiable differences in both synthetic and biochemical behavior make generic substitution highly unreliable for applications requiring precise molecular engineering or mechanistic probing.

2-Chloroinosine Triacetate Comparative Evidence


IMPDH Kinetics: 2-Chloro vs 2-Fluoro IMP

2-Chloroinosine 5'-monophosphate (2-Cl-IMP), the bioactive derivative of 2-chloroinosine, displays quantifiably distinct enzyme kinetics compared to its 2-fluoro analog (2-F-IMP) when processed by human inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD-independent dehalogenation of both substrates to form XMP, but with different catalytic efficiencies [1].

IMPDH Enzyme Kinetics Nucleoside Metabolism

IMP Cyclohydrolase Inhibition Across Halogenated IMPs

In a direct comparative study of three 2-halogenated inosine monophosphate (IMP) analogs, 2-chloro IMP exhibited intermediate inhibitory potency against human IMP cyclohydrolase, an enzyme crucial in purine nucleotide biosynthesis [1].

IMP Cyclohydrolase Enzyme Inhibition Purine Metabolism

Cross-Coupling Reactivity: 2-Chloro vs 2-Bromo Analogs

O6-Alkyl-2-chloroinosine derivatives, such as 2-Chloroinosine 3',4',6'-Triacetate, demonstrate comparable reactivity to their 2-bromo counterparts in C-C cross-coupling reactions with aryl-, hetaryl-, and alkylboronic acids [1]. This similarity in reactivity, while avoiding the higher cost and potential instability associated with brominated reagents, provides a practical advantage in nucleoside analog synthesis.

Organic Synthesis Cross-Coupling Nucleoside Modification

Solubility Advantage of Triacetate Protection

The triacetate protection of 2-Chloroinosine 3',4',6'-Triacetate significantly alters its physical properties compared to the unprotected 2-chloroinosine. The protected compound is a solid that is soluble in dichloromethane, a common organic solvent used in synthetic chemistry . In contrast, unprotected 2-chloroinosine is more polar and has different solubility characteristics, which can limit its utility in certain reactions.

Nucleoside Chemistry Physical Properties Laboratory Handling

HPLC Purity for Reproducible Synthesis

Reputable vendors provide 2-Chloroinosine 3',4',6'-Triacetate with a minimum HPLC purity of ≥97%, which is a critical specification for ensuring reproducible results in both biological assays and synthetic procedures . This high purity standard is comparable to, or exceeds, that of many less-common 2-halogenated inosine analogs, where purity may vary significantly due to synthetic challenges.

Quality Control Chemical Purity Procurement

2-Chloroinosine Triacetate Key Applications


IMPDH Mechanistic Studies

Researchers investigating the catalytic mechanism of inosine monophosphate dehydrogenase (IMPDH) can utilize the deprotected form of this compound (2-chloroinosine monophosphate) as a substrate. The distinct kinetic constants (Km = 48 µM, kcat = 0.049 s⁻¹) allow for precise, comparative studies with other halogenated substrates (e.g., 2-fluoro IMP) to elucidate the enzyme's active site interactions and dehalogenation mechanism [1].

Synthesis of 2-Substituted Purine Nucleosides

This triacetate-protected chloronucleoside is an ideal building block for the synthesis of diverse 2-substituted inosine analogs via palladium-catalyzed cross-coupling reactions. Its comparable reactivity to 2-bromo derivatives, combined with its superior stability and lower cost, makes it a preferred starting material for creating libraries of novel nucleosides for drug discovery [2].

IMP Cyclohydrolase Inhibitor Development

For programs targeting IMP cyclohydrolase as a therapeutic target (e.g., in oncology or immunology), the 2-chloro IMP analog, with its moderate Ki of 1.9 µM, serves as a key comparator for structure-activity relationship (SAR) studies. It provides a benchmark of activity situated between the highly potent 2-fluoro analog (Ki = 0.19 µM) and the inactive 2-bromo analog, aiding in the rational design of next-generation inhibitors [3].

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